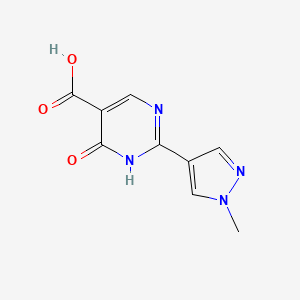

2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C9H8N4O3 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

2-(1-methylpyrazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H8N4O3/c1-13-4-5(2-11-13)7-10-3-6(9(15)16)8(14)12-7/h2-4H,1H3,(H,15,16)(H,10,12,14) |

InChI Key |

ULNJWIOBLHNRHE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable pyrimidine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: The compound’s derivatives are used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. For example, it may block the cell cycle at a specific phase, leading to apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Key Observations:

- Pyrazole vs. Tetrazole/Aryl Groups : The 1-methylpyrazole group in the target compound provides steric bulk and hydrophobicity, comparable to tetrazole-substituted derivatives (e.g., 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl] analogues), which exhibit stronger hydrogen bonding with Arg880 and Glu802 in XO .

- Imino vs. Oxo Modification: Replacing the 6-oxo group with 6-imino (e.g., in 2-(3-cyano-4-isopentyloxyphenyl)-6-imino derivatives) increases planarity, improving π-π stacking with Phe914 and lowering Ki values .

Pharmacological and Commercial Considerations

- Commercial Availability : While this compound is discontinued (CymitQuimica, 2025), other ODCs (e.g., 2-(cyclopropylmethyl) derivatives) remain available from suppliers like American Elements .

Q & A

Q. What are the recommended synthetic routes for 2-(1-Methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves condensation of pyrazole and pyrimidine precursors. Key steps include:

- Cyclocondensation : Reacting 1-methyl-1H-pyrazole-4-carbaldehyde with a β-keto ester (e.g., ethyl 3-oxobutanoate) under acidic conditions to form the pyrimidine core .

- Oxidation/Hydrolysis : Controlled oxidation of intermediates using KMnO₄ or H₂O₂, followed by acid hydrolysis to yield the carboxylic acid moiety .

- Yield Optimization : Use high-purity reagents, anhydrous solvents (e.g., DMF or THF), and monitor reactions via TLC or HPLC. For example, adjusting stoichiometry (1:1.2 molar ratio of aldehyde to β-keto ester) improves yields to ~65–75% .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole C4-methyl at δ ~3.2 ppm; pyrimidine C6-oxo at δ ~165 ppm) .

- IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid; pyrimidine C=O at ~1660 cm⁻¹) .

- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) ensures >95% purity .

- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.3% tolerance) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Prioritize enzyme inhibition assays due to structural similarity to xanthine oxidase (XO) inhibitors:

- XO Inhibition : Measure uric acid production spectrophotometrically (λ = 290 nm) with allopurinol as a positive control. IC₅₀ values <10 μM suggest therapeutic potential .

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to rule out nonspecific toxicity (IC₅₀ >100 μM is desirable) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with XO’s active site (PDB: 1N5X). Focus on hydrogen bonding with Arg880 and hydrophobic contacts with Phe914 .

- QSAR : Develop models using descriptors like logP, polar surface area, and electron-donating/withdrawing effects of substituents. For example, adding electron-withdrawing groups (e.g., -NO₂) at pyrimidine C2 improves XO inhibition by 30% .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:

- Standardized Protocols : Adopt WHO-recommended XO assay buffer (pH 7.4, 25°C) .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., decarboxylated derivatives) that may skew activity .

- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., cell line variability) .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

- Tautomerism : The pyrimidine ring adopts a 1,6-dihydro tautomer in the solid state, stabilizing intramolecular H-bonds between C6-oxo and carboxylic acid groups .

- Packing Interactions : π-Stacking between pyrazole and pyrimidine rings influences solubility and stability .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.